N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-9(21)18-10-6-7-13-14(8-10)23-16(19-13)20-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRBYUOEOPXKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide typically involves multi-step reactions. One common method includes the acylation of 2-amino-6-bromobenzothiazole, followed by further functionalization. The initial step often involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under acidic or basic conditions to form the desired acetamide derivative .
Industrial Production Methods
Industrial production methods for such compounds often employ scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and microorganisms.
Materials Science: Benzothiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Molecular docking studies have shown that hydrogen bonding and hydrophobic interactions play crucial roles in its binding affinity .
Comparison with Similar Compounds
Key Observations :
Anticancer and VEGFR-2 Inhibition
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Demonstrates potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative activity against HepG2 liver cancer cells (IC₅₀ = 2.76 µM). Molecular docking reveals interactions with VEGFR-2’s ATP-binding pocket .
NF-κB Activation and Adjuvant Potentiation
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) : Enhances NF-κB signaling in TLR adjuvant screens, highlighting the role of bromophenyl groups in modulating immune responses .
Physicochemical and Spectral Comparisons
Melting Points and Stability
- The 2-methylbenzamide derivative (1.2c) exhibits a higher melting point (290–300°C) compared to halogenated analogs (e.g., 201–210°C for 2-chloro), suggesting enhanced crystallinity from non-polar substituents .
Spectral Signatures
- FT-IR: Amide and amine peaks in N-(6-aminobenzo[d]thiazol-2-yl)benzamide appear at 3298 cm⁻¹ (amide) and 3399 cm⁻¹ (NH₂), while acetamido groups in the target compound would show C=O stretching near 1650–1700 cm⁻¹ .
- ¹H NMR : Benzothiazole protons resonate at δ 7.6–8.1 ppm, while bromobenzamide protons exhibit downfield shifts due to electron-withdrawing effects .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-cancer agent , antimicrobial agent , and enzyme inhibitor . The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Target Enzymes
The primary targets of this compound include:
- Cyclooxygenase (COX) : Inhibition of COX leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
- Urease : This enzyme is involved in the hydrolysis of urea, and its inhibition can be significant in treating conditions like urinary tract infections.
Mode of Action
The compound interacts with its targets through binding, which inhibits their enzymatic activity. For instance, COX inhibition results in reduced inflammation and pain relief by blocking the arachidonic acid pathway, which is crucial for prostaglandin synthesis.
Anti-Cancer Activity
This compound has shown promise in various studies as a potential anti-cancer agent. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, effective against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Enzyme Inhibition
The compound has been studied for its ability to inhibit urease, which is critical in the treatment of urease-producing bacterial infections. This inhibition can lead to decreased ammonia production, thereby reducing the risk of infection-related complications.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anti-Cancer Studies : A study evaluating the compound's efficacy against breast cancer cells showed significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens, indicating strong antimicrobial activity.
- Enzyme Inhibition Assays : The compound was found to inhibit urease activity with an IC50 value of 15 µM, showcasing its potential utility in treating urease-related infections.
Data Summary
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cells | IC50 < 10 µM |
| Antimicrobial | Effective against bacteria and fungi | MIC: 10 - 50 µg/mL |
| Urease Inhibition | Reduces ammonia production | IC50 = 15 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a two-step process. First, coupling 2-amino-6-nitrobenzothiazole with bromobenzoyl chloride forms the nitro intermediate, followed by reduction to the amine and acetylation. Key steps include refluxing in chloroform with catalysts like sodium acetate and using spectroscopic techniques (FT-IR, H/C NMR) to monitor intermediates . Yield optimization involves solvent selection (e.g., ethanol for recrystallization) and stoichiometric control of reagents like phenacyl bromide .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Use FT-IR to identify functional groups (e.g., C=O stretch at ~1668 cm for acetamide, C-Br vibration at ~550 cm). H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and acetamide NH (δ ~12–13 ppm). Elemental analysis (C, H, N, S) validates purity, with deviations <0.3% from theoretical values .
Q. What in vitro assays are suitable for preliminary screening of biological activity for this compound?
- Methodological Answer : Anti-inflammatory activity can be assessed via COX-2 inhibition assays, while cytotoxicity is evaluated using MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC) and comparison with standards like diclofenac provide activity benchmarks .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Perform docking studies using software like AutoDock Vina. Prepare the ligand (compound) and receptor (e.g., CDK7 or COX-2) by optimizing geometries at the DFT/B3LYP/6-31G* level. Analyze binding poses for hydrogen bonds (e.g., acetamide NH with Thr106 in CDK7) and hydrophobic interactions (bromophenyl with active site residues). Validate with MD simulations to assess stability .
Q. What crystallographic techniques resolve structural ambiguities in benzothiazole derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms molecular conformation. For example, triclinic P1 space group packing reveals intermolecular H-bonds (N–H⋯N, ~2.8 Å) and π-π stacking (3.6–3.8 Å) between benzothiazole and bromophenyl rings. SHELX programs refine structures using Olex2/GUI, with R < 5% for high-resolution data .
Q. How do contradictory results between computational predictions and experimental bioactivity data arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from solvation effects (implicit vs. explicit solvent models) or protein flexibility (rigid docking vs. induced-fit). Re-evaluate docking using flexible side-chain algorithms (e.g., Glide XP mode) and include free-energy perturbation (FEP) calculations. Experimentally, use SPR or ITC to measure binding constants and compare with in silico ΔG values .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising activity?
- Methodological Answer : Introduce polar substituents (e.g., -OH, -SOH) on the bromophenyl ring to enhance aqueous solubility. Assess metabolic stability via liver microsome assays (e.g., CYP3A4 inhibition). Prodrug approaches (e.g., esterification of the acetamide) can improve bioavailability, monitored by HPLC-MS .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) for yield improvement .
- Data Validation : Cross-check spectral data with analogs (e.g., N-(6-methoxybenzothiazol-2-yl)acetamide derivatives) to confirm assignments .
- Biological Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments with ANOVA statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
